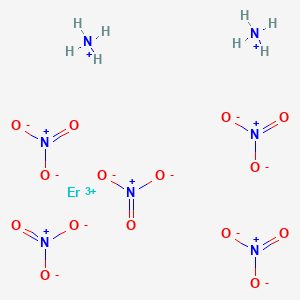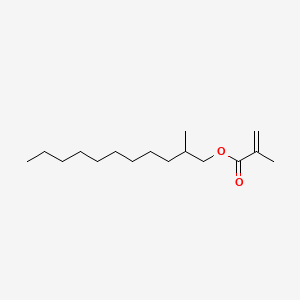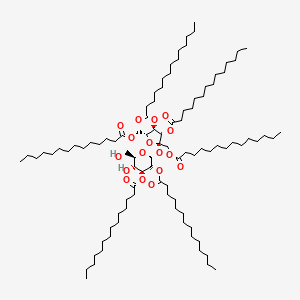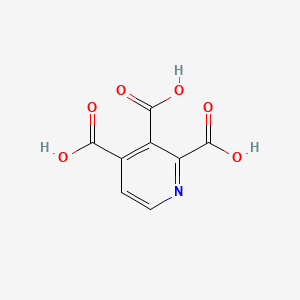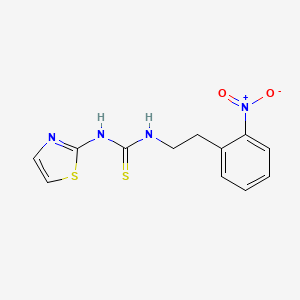
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of both quinoline and isoquinoline moieties, which are fused together through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling of the Two Moieties: The final step involves the coupling of the quinoline and isoquinoline moieties through a methanone linkage. This can be achieved by reacting the quinoline derivative with the isoquinoline derivative in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and isoquinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline and isoquinoline N-oxides, while reduction may yield dihydroquinoline and dihydroisoquinoline derivatives.
科学的研究の応用
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinoline and 8-hydroxyquinoline share structural similarities with the quinoline moiety of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone.
Isoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline share structural similarities with the isoquinoline moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its combined quinoline and isoquinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse reactivity and potential multifunctional applications in various fields of research.
特性
分子式 |
C20H22N2O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone |
InChI |
InChI=1S/C20H22N2O/c1-14-7-8-19-15(12-14)5-3-11-22(19)20(23)18-6-2-4-16-13-21-10-9-17(16)18/h2,4,6-8,12,21H,3,5,9-11,13H2,1H3 |
InChIキー |
ZYJHESQSXZKECB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC4=C3CCNC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


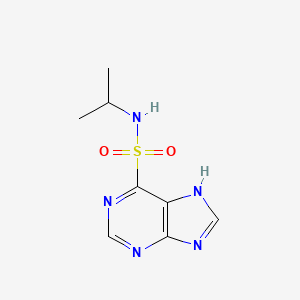
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
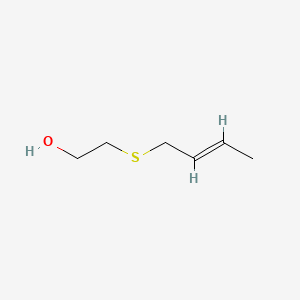
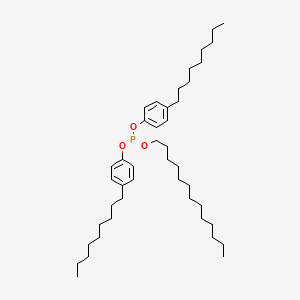
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
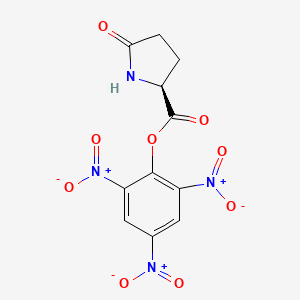
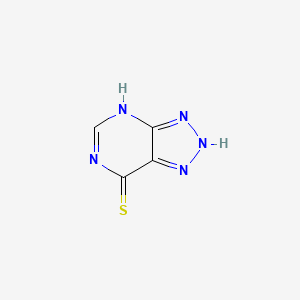
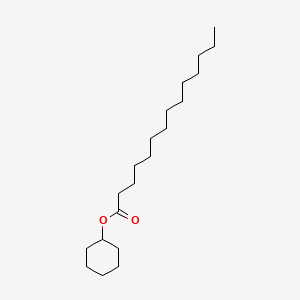
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
